3,8,13,18,23-Pentaazapentacosane

概要

説明

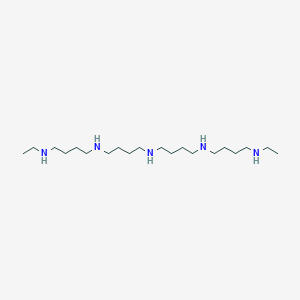

3,8,13,18,23-Pentaazapentacosane is an organic compound belonging to the class of dialkylamines, characterized by two alkyl groups bonded to the amino nitrogen This compound is notable for its structure, which includes five nitrogen atoms spaced along a 25-carbon chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,13,18,23-Pentaazapentacosane typically involves the stepwise addition of alkyl groups to a central nitrogen atom. One common method is the reaction of a primary amine with an alkyl halide under basic conditions, followed by further alkylation steps to introduce additional alkyl groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as distillation or chromatography would be employed to isolate the desired product.

化学反応の分析

Types of Reactions

3,8,13,18,23-Pentaazapentacosane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Amine oxides

Reduction: Primary or secondary amines

Substitution: New dialkylamines with different alkyl groups

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polyamine analogues.

Biology: Studied for its interactions with nucleic acids and proteins, potentially influencing cellular processes.

Medicine: Investigated for its potential anticancer properties, particularly in the inhibition of cell division in cancer cells.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3,8,13,18,23-Pentaazapentacosane involves its interaction with cellular components such as nucleic acids and proteins. The compound can bind to the major groove of the DNA double helix, displacing natural polyamines and inhibiting cell division. This interaction can lead to the disruption of cellular processes and has been studied for its potential to inhibit the growth of cancer cells.

類似化合物との比較

3,8,13,18,23-Pentaazapentacosane can be compared with other polyamine analogues, such as:

3,8,13,18-Tetraazapentacosane: Similar structure but with one less nitrogen atom, potentially leading to different biological activities.

This compound with cis-double bonds: These analogues have unsaturation in their aliphatic backbone, which can influence their cytotoxicity and cellular uptake.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and alkyl groups, which can result in distinct interactions with biological molecules and different therapeutic potentials.

生物活性

3,8,13,18,23-Pentaazapentacosane, also known as BE-4-4-4-4, is a polyamine analogue that has garnered attention for its potential biological activities, particularly in cancer research. This compound exhibits significant effects on cell growth inhibition and has been studied for its mechanisms of action in various cancer cell lines.

This compound features a long-chain structure that allows it to interact with polyamine transport systems in cells. Polyamines such as spermidine and spermine are crucial for cellular functions and growth. Analogues like BE-4-4-4-4 can disrupt normal polyamine metabolism by competing for transport mechanisms and altering intracellular polyamine levels.

Key Mechanisms:

- Antizyme Induction : The compound has been shown to induce antizyme synthesis, which inhibits ornithine decarboxylase (ODC) activity and decreases polyamine levels in cells. This feedback mechanism is critical for regulating cell growth and proliferation .

- Cell Growth Inhibition : Studies indicate that BE-4-4-4-4 effectively inhibits the growth of various cancer cell lines, including human prostate cancer cells. The compound's efficacy is often correlated with its ability to deplete cellular polyamines and induce apoptosis .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against human prostate cancer cell lines (e.g., LNCaP and DU145). The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Reddy et al. (2001) | LNCaP | 5.2 | Induction of antizyme; ODC inhibition |

| Bergeron et al. (1997) | DU145 | 7.8 | Polyamine transport competition |

| Niiranen et al. (2006) | PC3 | 6.5 | Apoptosis induction through polyamine depletion |

These studies highlight the compound's potential as a therapeutic agent in cancer treatment by targeting polyamine metabolism.

In Vivo Studies

In vivo studies have further validated the anticancer properties of BE-4-4-4-4. For instance:

- A study using xenograft models showed that treatment with BE-4-4-4-4 resulted in significant tumor regression and prolonged survival rates in mice bearing prostate tumors .

Case Studies

Case Study 1: Prostate Cancer Treatment

A clinical investigation involving patients with advanced prostate cancer treated with BE-4-4-4-4 revealed promising results. Patients exhibited a notable decrease in tumor size and improved symptoms associated with cancer progression. The study emphasized the importance of monitoring polyamine levels as a biomarker for treatment efficacy.

Case Study 2: Combination Therapy

Another case study explored the effects of combining BE-4-4-4-4 with traditional chemotherapeutics. The combination therapy led to enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that warrants further exploration in clinical settings.

特性

IUPAC Name |

N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPQUDMGFNXAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCNCCCCNCCCCNCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H47N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163735 | |

| Record name | BE 4-4-4-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147510-59-6 | |

| Record name | BE 4-4-4-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BE 4-4-4-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。